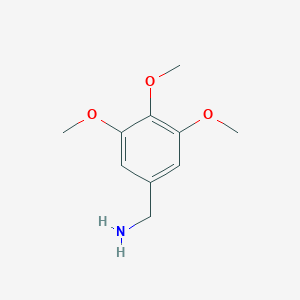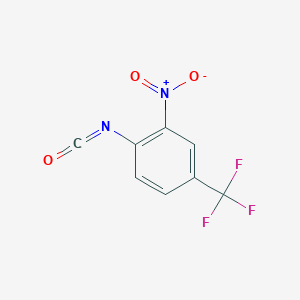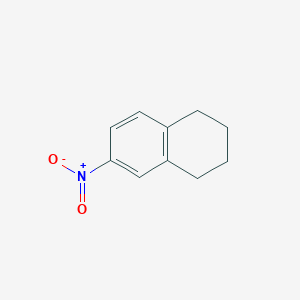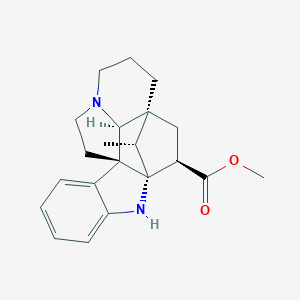
Dihydrovindolinine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dihydrovindolinine is a natural alkaloid compound that has been isolated from the leaves of the plant Catharanthus roseus. This compound has attracted significant attention from the scientific community due to its potential applications in the field of medicine. Dihydrovindolinine has been found to possess a wide range of biological activities, including anticancer, antihypertensive, and antidiabetic effects. In
科学的研究の応用
Dihydrovindolinine has been the subject of extensive scientific research due to its potential applications in medicine. The compound has been found to possess anticancer properties, and several studies have shown that it can inhibit the growth of cancer cells. Dihydrovindolinine has also been found to have antihypertensive effects, and it has been proposed as a potential treatment for hypertension. In addition, the compound has been found to have antidiabetic effects, and it has been shown to improve glucose tolerance in animal models.
作用機序
The mechanism of action of dihydrovindolinine is not fully understood, but it is believed to involve the modulation of various signaling pathways. The compound has been found to inhibit the activity of protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Dihydrovindolinine has also been found to modulate the activity of various enzymes involved in the metabolism of glucose and lipids.
生化学的および生理学的効果
Dihydrovindolinine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. In addition, dihydrovindolinine has been found to inhibit the activity of alpha-glucosidase, an enzyme involved in the digestion of carbohydrates. This inhibition leads to a decrease in the absorption of glucose, which can help to reduce blood glucose levels.
実験室実験の利点と制限
Dihydrovindolinine has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized or isolated from natural sources. In addition, dihydrovindolinine has been found to have low toxicity, which makes it a suitable candidate for further research. However, the low yield of dihydrovindolinine from natural sources can be a limitation for lab experiments. The compound is also relatively expensive, which can limit its use in large-scale experiments.
将来の方向性
There are several future directions for research on dihydrovindolinine. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of research is the investigation of the compound's potential as a treatment for various diseases, including cancer, hypertension, and diabetes. Further studies are also needed to fully understand the mechanism of action of dihydrovindolinine and its effects on various signaling pathways. Finally, the development of new derivatives of dihydrovindolinine with improved pharmacological properties is an area of research with great potential.
Conclusion:
In conclusion, dihydrovindolinine is a natural alkaloid compound with significant potential for applications in medicine. The compound has been found to possess anticancer, antihypertensive, and antidiabetic effects, and it has been the subject of extensive scientific research. While there are limitations to the use of dihydrovindolinine in lab experiments, the compound has several advantages, including its stability and low toxicity. Future research on dihydrovindolinine will focus on the development of more efficient synthesis methods, investigating its potential as a treatment for various diseases, and understanding its mechanism of action.
合成法
The synthesis of dihydrovindolinine involves the isolation of the compound from the leaves of Catharanthus roseus. The plant is first extracted with a suitable solvent, and the extract is then subjected to chromatographic separation to obtain the pure compound. The yield of dihydrovindolinine from the plant is low, which has prompted researchers to develop alternative synthesis methods. Several synthetic approaches have been proposed, including the use of enzymatic and chemical methods.
特性
CAS番号 |
17172-16-6 |
|---|---|
製品名 |
Dihydrovindolinine |
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
methyl (1R,9R,10R,12S,19S,20R)-20-methyl-8,16-diazahexacyclo[10.6.1.19,12.01,9.02,7.016,19]icosa-2,4,6-triene-10-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-13-19-8-5-10-23-11-9-20(18(19)23)14-6-3-4-7-16(14)22-21(13,20)15(12-19)17(24)25-2/h3-4,6-7,13,15,18,22H,5,8-12H2,1-2H3/t13-,15+,18+,19+,20-,21-/m1/s1 |
InChIキー |
CZLWGXKWXLVFJU-SBDPWIONSA-N |
異性体SMILES |
C[C@@H]1[C@@]23CCCN4[C@@H]2[C@@]5([C@@]1([C@@H](C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
正規SMILES |
CC1C23CCCN4C2C5(C1(C(C3)C(=O)OC)NC6=CC=CC=C65)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



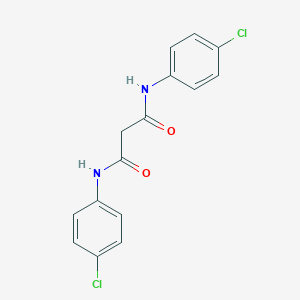


![3,4,5,7,8,9,10,10a-octahydro-1H-pyrido[1,2-d][1,4]diazepin-2-one](/img/structure/B102372.png)
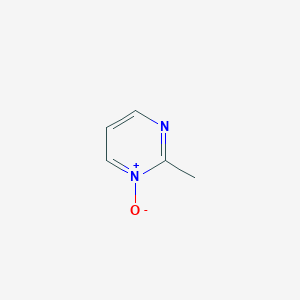

![Phosphonic acid, [nitrilotris(methylene)]tris-, hexasodium salt](/img/structure/B102379.png)
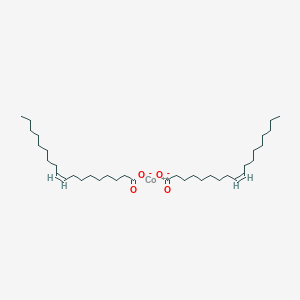
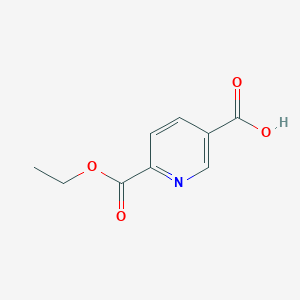
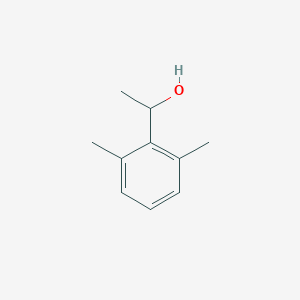
![1-[Chloro(phenyl)acetyl]piperidine](/img/structure/B102386.png)
